

Crystal structure of ethyl 2,5pyridinedicarboxylate complexes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 2,5-pyridine-dicarboxylate

Cat. No.: B8476080 Get Quote

An In-depth Technical Guide on the Crystal Structure of Ethyl 2,5-Pyridinedicarboxylate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, and its ester derivatives such as diethyl 2,5-pyridinedicarboxylate, are versatile organic ligands in the field of coordination chemistry and crystal engineering. The presence of a pyridyl nitrogen atom and two carboxylate groups allows for diverse coordination modes with various metal ions, leading to the formation of a wide array of coordination complexes and polymers with interesting structural topologies and potential applications.[1][2] In medicinal chemistry, pyridine derivatives are of significant interest, and understanding their coordination behavior is crucial for the design of novel therapeutic agents and drug delivery systems.[2] This guide provides a detailed overview of the synthesis, crystal structure, and characterization of metal complexes involving the pyridine-2,5-dicarboxylate ligand.

Synthesis and Experimental Protocols

The synthesis of metal complexes with pyridine-2,5-dicarboxylate typically involves the reaction of a metal(II) salt with pyridine-2,5-dicarboxylic acid (H2pydc) and often includes co-ligands such as ethylenediamine (en) or 2,2'-bipyridine (bipy) to influence the final structure.[3]



Hydrothermal synthesis is a common method employed for growing single crystals suitable for X-ray diffraction.[3]

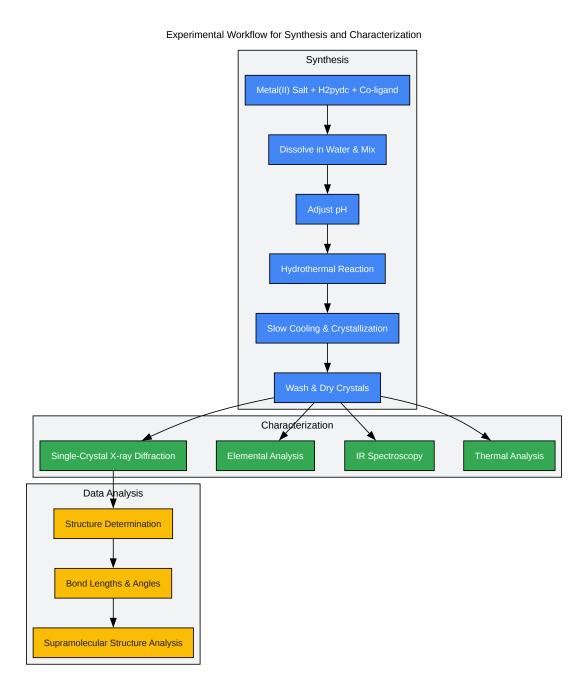
General Synthesis of M(II)-Pyridine-2,5-dicarboxylate Complexes[3]

A general procedure for the synthesis of M(II) (where M = Co, Ni, Cu) complexes with pyridine-2,5-dicarboxylic acid and co-ligands is as follows:

- Reactant Mixture: A solution of the corresponding metal(II) salt (e.g., CoCl2·6H2O, Ni(NO3)2·6H2O, CuCl2·2H2O) in water is prepared.
- Ligand Addition: Pyridine-2,5-dicarboxylic acid and a co-ligand like ethylenediamine or 2,2'-bipyridine are added to the metal salt solution.
- pH Adjustment: The pH of the mixture is adjusted using a suitable base (e.g., NaOH) to facilitate deprotonation of the carboxylic acid groups and complex formation.
- Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).
- Crystallization: After slow cooling to room temperature, crystalline products are formed, which are then washed with deionized water and dried.

Experimental Workflow





Click to download full resolution via product page



Caption: A flowchart illustrating the synthesis and characterization process for metal-organic complexes.

Crystal Structure and Data

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in these complexes. The pyridine-2,5-dicarboxylate ligand can adopt various coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear structures. The geometry of the metal centers is also a key feature, with distorted octahedral and square pyramidal geometries being commonly observed.[3]

Crystallographic Data for M(II)-Pyridine-2,5-dicarboxylate Complexes

The following table summarizes the crystal data and structure refinement parameters for a series of cobalt(II), nickel(II), and copper(II) complexes with pyridine-2,5-dicarboxylic acid.[3]



Parameter	[Co(en)3] [Co(pydc)2(H2O)2]· 2H2O	[Ni(Hpydc)2(H2O)2]	[Cu(en)2(H2O)] [Cu3(pydc)4(en)2(H 2O)2]·3H2O
Empirical Formula	C20H42Co2N8O12	C14H12N2NiO10	C38H68Cu4N12O24
Formula Weight	700.44	426.97	1263.09
Crystal System	Monoclinic	Triclinic	Monoclinic
Space Group	C2/c	P-1	P21/c
a (Å)	14.063(5)	5.0868(2)	16.5091(2)
b (Å)	17.629(6)	6.6513(2)	13.0013(2)
c (Å)	13.226(5)	12.2534(4)	24.3865(3)
α (°)	90	94.612(2)	90
β (°)	119.982(4)	98.850(3)	115.975(1)
γ (°)	90	98.850(3)	90
V (ų)	2840.2(17)	379.26(2)	4705.57(12)
Z	4	1	4
Calculated Density (g cm ⁻³)	1.638	1.869	1.783
R1 / wR2	0.043 / 0.106	0.030 / 0.077	0.043 / 0.103

Selected Bond Distances and Angles

The coordination environment around the metal centers can be further understood by examining selected bond lengths and angles.



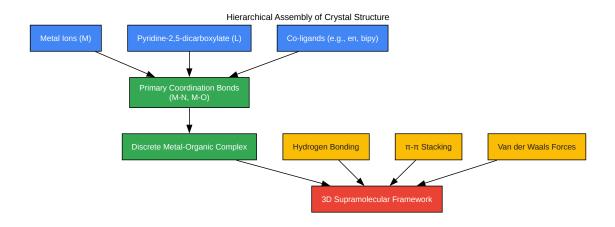
Complex	Bond	Length (Å)	Angle	Degrees (°)
[Co(en)3] [Co(pydc)2(H2O) 2]·2H2O	Co1-N1	1.950(3)	N1–Co1–N2	85.72(12)
Co1–N2	1.964(3)	N3-Co1-N2	90.44(11)	
Co1-N3	1.959(2)			
[Ni(Hpydc)2(H2O)2]	Ni1–N1	2.0765(18)	N1-Ni1-O4	92.38(12)
Ni1-O4	2.0546(15)	O4-Ni1-O5	86.34(14)	
Ni1-O5	2.0644(16)			_

Supramolecular Assembly and Interactions

Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonds and π - π stacking play a crucial role in the formation of the final three-dimensional supramolecular architecture.[3][4] In many of these crystal structures, extensive networks of O– H····O, N–H····O, and C–H····O hydrogen bonds link the complex molecules into higher-dimensional frameworks.[3] The presence of water molecules of crystallization often facilitates the formation of these hydrogen-bonding networks.[4]

Logical Relationship of Structural Assembly





Click to download full resolution via product page

Caption: A diagram showing the hierarchical interactions leading to the final crystal structure.

Conclusion

The study of the crystal structures of ethyl 2,5-pyridinedicarboxylate complexes reveals a rich and diverse coordination chemistry. The ability of this ligand to form stable complexes with a variety of metal ions, coupled with the influence of co-ligands and non-covalent interactions, allows for the rational design of novel materials. For drug development professionals, a thorough understanding of these structures is paramount for the development of new metal-based therapeutics and for understanding the interactions of potential drug candidates with biological macromolecules. The detailed crystallographic data and experimental protocols presented in this guide serve as a valuable resource for researchers in these fields.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structural studies of pyridinedicarboxylic acid regioisomers by powder diffraction in idealized and high-throughput compatible sample formats and at variable temperatures -American Chemical Society [acs.digitellinc.com]
- 2. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal structure of ethyl 2,5-pyridinedicarboxylate complexes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8476080#crystal-structure-of-ethyl-2-5-pyridinedicarboxylate-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com